4-Ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one
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Overview
Description
4-Ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one is an organic compound with the molecular formula C8H12O2 It is a cyclic ketone and is known for its unique structure, which includes a hydroxyl group and a methyl group attached to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one can be achieved through several methods. One common approach involves the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione, a derivative of hydroxymethylfurfural . This reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of flavors, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the cyclic structure allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes and lead to various effects, depending on the context and application.
Comparison with Similar Compounds
4-Ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one can be compared with similar compounds such as:
2-Hydroxy-3-methyl-2-cyclopenten-1-one: This compound has a similar structure but lacks the ethyl group, which can affect its reactivity and applications.
3-Ethyl-2-hydroxy-4-methylcyclopent-2-en-1-one: This is another closely related compound with slight variations in the position of the methyl and ethyl groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
71387-71-8 |
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Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
4-ethyl-2-hydroxy-3-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H12O2/c1-3-6-4-7(9)8(10)5(6)2/h6,10H,3-4H2,1-2H3 |
InChI Key |
FFJYTCCZZSZBGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(=O)C(=C1C)O |
Origin of Product |
United States |
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